N-(Piperidin-1-yl)propan-2-imine
Description
N-(Piperidin-1-yl)propan-2-imine (CAS: 120724-27-8), also known as (2E)-1-piperidin-1-ylacetone oxime or N-1-(piperidin-1-yl)propan-2-ylidenehydroxylamine, is a heterocyclic compound featuring a piperidine ring linked to a propan-2-imine group via a nitrogen atom. Its molecular formula is C₈H₁₆N₂O, with a molecular weight of 156.225 Daltons .
Properties
CAS No. |
100033-59-8 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
N-piperidin-1-ylpropan-2-imine |
InChI |
InChI=1S/C8H16N2/c1-8(2)9-10-6-4-3-5-7-10/h3-7H2,1-2H3 |
InChI Key |
MKRIMUGXKATKDI-UHFFFAOYSA-N |
SMILES |
CC(=NN1CCCCC1)C |
Canonical SMILES |
CC(=NN1CCCCC1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between N-(Piperidin-1-yl)propan-2-imine and related piperidine derivatives:
Key Observations :
- This compound has the simplest structure, which may favor synthetic accessibility but limit target specificity compared to analogs with aromatic or bulky substituents.
- Compounds with pyridine (e.g., ) exhibit enhanced aromaticity, which could improve binding to biological targets like kinases or receptors .
Anti-Inflammatory and Analgesic Potential
- Piperidine-triazine hybrids (e.g., compound 7a in ) demonstrated 51% inhibition of carrageenan-induced paw edema in mice, outperforming Celecoxib. These analogs incorporate multiple piperidine groups, suggesting that increased nitrogen content may enhance anti-inflammatory activity.
- This compound lacks direct activity data, but its oxime group could modulate nitric oxide (NO) pathways, a mechanism seen in other anti-inflammatory agents .
Pharmacokinetic Considerations
- Bulkier analogs (e.g., ) likely exhibit higher logP values, improving lipid solubility but reducing aqueous solubility. This trade-off impacts bioavailability and dosing regimens.
- Piperazine-containing compounds (e.g., ) may show altered absorption due to their dual amine centers, which can influence pH-dependent solubility .
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